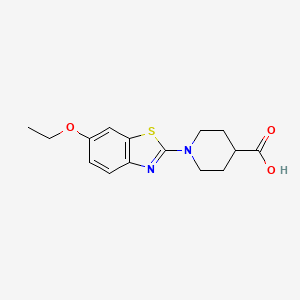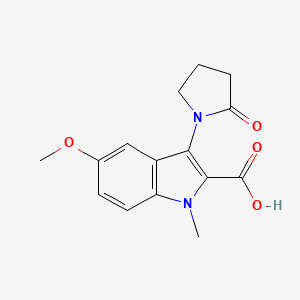![molecular formula C14H18N2O5S B7876936 N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine](/img/structure/B7876936.png)
N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine is a complex organic compound featuring an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique sulfonyl and beta-alanine substituents, is of particular interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The sulfonylation of the indole derivative can be achieved using sulfonyl chlorides in the presence of a base, such as pyridine . Finally, the beta-alanine moiety can be introduced through a coupling reaction with the appropriate amino acid derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
化学反応の分析
Types of Reactions
N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield oxindole derivatives, while reduction of the sulfonyl group can produce sulfides or thiols .
科学的研究の応用
N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine has a wide range of scientific research applications:
作用機序
The mechanism of action of N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity . The sulfonyl and beta-alanine groups may enhance the compound’s binding affinity and specificity . These interactions can lead to changes in cellular signaling and metabolic pathways, contributing to the compound’s biological effects .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Indole-3-carbinol: Known for its anticancer properties.
5-sulfooxindole: An oxidized derivative of indole with a sulfonyl group.
Uniqueness
N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl and beta-alanine groups enhances its potential for therapeutic applications and differentiates it from other indole derivatives .
特性
IUPAC Name |
3-[(1,3,3-trimethyl-2-oxoindol-5-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-14(2)10-8-9(4-5-11(10)16(3)13(14)19)22(20,21)15-7-6-12(17)18/h4-5,8,15H,6-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOXGKFZLCYNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)NCCC(=O)O)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 1-[5-(2-formyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylate](/img/structure/B7876858.png)
![methyl 2-ethyl-4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7876862.png)
![4-(2,5-dimethylphenyl)-5-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B7876864.png)
![1-[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid](/img/structure/B7876866.png)

![9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one](/img/structure/B7876885.png)
![[5,7-dimethyl-6-(4-methylbenzyl)-1-oxo-1,6-dihydro-2H-pyrrolo[3,4-d]pyridazin-2-yl]acetic acid](/img/structure/B7876890.png)



![[1-(4-methoxyphenyl)-4-methyl-3-oxo-3,4-dihydropyrrolo[3,4-b]indol-2(1H)-yl]acetic acid](/img/structure/B7876912.png)
![3-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]propanoic acid](/img/structure/B7876928.png)
![1-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7876937.png)
![1-[(5-nitro-1H-indol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7876942.png)
